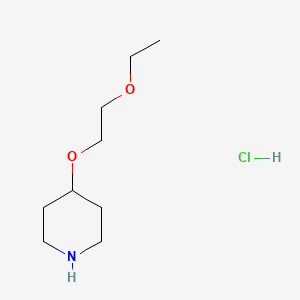
3,4-Bis(trifluoromethoxy)benzyl alcohol
Descripción general
Descripción
“3,4-Bis(trifluoromethoxy)benzyl alcohol” is a chemical compound with the molecular formula C9H6F6O3 and a molecular weight of 276.14 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of “3,4-Bis(trifluoromethoxy)benzyl alcohol” consists of a benzyl group (a benzene ring attached to a CH2 group) with two trifluoromethoxy groups (OCF3) attached to the 3rd and 4th positions of the benzene ring .
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
3,4-Bis(trifluoromethoxy)benzyl alcohol: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure makes it a valuable precursor in the development of drugs that require specific fluorinated aromatic components to enhance their pharmacokinetic properties .
NMR Spectroscopy Analysis
This compound is also employed in nuclear magnetic resonance (NMR) spectroscopy to predict the NMR spectrum. It serves as a standard or reference material in the analysis of fluorinated organic compounds, aiding in the identification and characterization of substances within a mixture .
Kinetic Studies of Prodrugs
Researchers use 3,4-Bis(trifluoromethoxy)benzyl alcohol in kinetic studies, particularly for phosphonoformate prodrugs. These studies are crucial for understanding the drug metabolism and optimizing the design of prodrugs for better therapeutic efficacy .
Proteomics Research
In proteomics, this compound is a specialty product used for various research applications. It plays a role in the study of proteins, particularly those that interact with fluorinated compounds, which can be pivotal in understanding disease mechanisms and discovering new drug targets .
Organofluorine Chemistry
The field of organofluorine chemistry benefits from the use of 3,4-Bis(trifluoromethoxy)benzyl alcohol due to its highly electron-poor fluorine-containing aromatic ring. It’s instrumental in synthesizing new fluorinated organic molecules, which have a wide range of applications in medicinal chemistry and materials science .
Reagent in Chemical Synthesis
Lastly, it is used as a reagent in the synthesis of complex chemical structures. Its reactivity with various chemical groups allows for the creation of novel compounds with potential applications in different scientific fields, including materials science and chemical engineering .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271) .
Propiedades
IUPAC Name |
[3,4-bis(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O3/c10-8(11,12)17-6-2-1-5(4-16)3-7(6)18-9(13,14)15/h1-3,16H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEHTPHOIYWSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(trifluoromethoxy)benzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



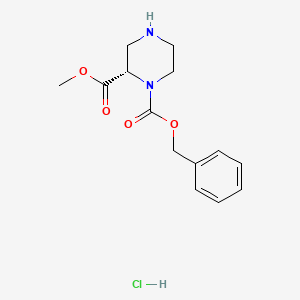
![Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1419708.png)
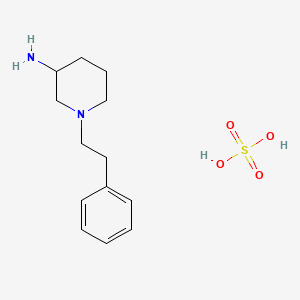
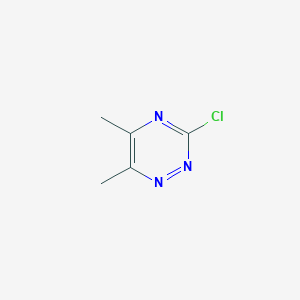


![Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1419715.png)
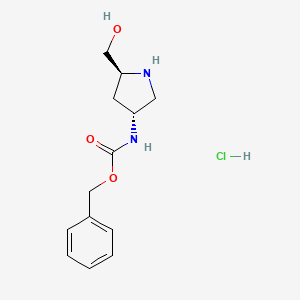
![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B1419717.png)

![N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1419719.png)
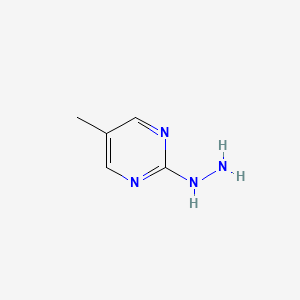
![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)
